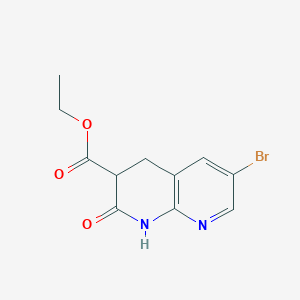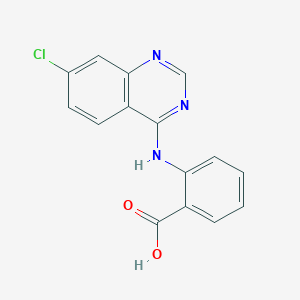
endo-BCN-PEG3-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: endo-BCN-PEG3-NH2 is synthesized through a series of chemical reactions involving the incorporation of a bicyclo[6.1.0]non-4-yne (BCN) group and a PEG linker. The BCN group is introduced to facilitate SPAAC reactions with azide-containing molecules .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped to handle complex organic synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: endo-BCN-PEG3-NH2 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under mild conditions, ensuring compatibility with sensitive biological molecules .
Major Products Formed: The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are valuable in the synthesis of PROTACs and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, endo-BCN-PEG3-NH2 is used as a linker in the synthesis of complex molecules, including PROTACs. Its ability to undergo SPAAC reactions makes it a versatile tool for creating bioconjugates and other functionalized molecules .
Biology: In biological research, this compound is used to label and modify biomolecules. Its PEG linker enhances solubility and reduces immunogenicity, making it suitable for use in various biological assays and experiments .
Medicine: In medicine, this compound is used in the development of targeted therapies, including PROTACs. These therapies exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other functionalized molecules. Its ability to undergo SPAAC reactions makes it a valuable reagent in the synthesis of high-value products .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C19H32N2O5 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18? |
InChI-Schlüssel |
WICZFPOMYSGZNG-JWTNVVGKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11832144.png)



![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)

![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)



![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)
